2-{[1-(3-Bromophenyl)ethyl]amino}butan-1-ol
Description
2-{[1-(3-Bromophenyl)ethyl]amino}butan-1-ol is a secondary amine derivative featuring a butan-1-ol backbone substituted with a 3-bromophenylethylamino group. Such features are common in bioactive molecules, particularly those targeting neurological or antimicrobial pathways.
Properties
Molecular Formula |
C12H18BrNO |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
2-[1-(3-bromophenyl)ethylamino]butan-1-ol |
InChI |
InChI=1S/C12H18BrNO/c1-3-12(8-15)14-9(2)10-5-4-6-11(13)7-10/h4-7,9,12,14-15H,3,8H2,1-2H3 |
InChI Key |
BMVSLGUTGCFEDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(C)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Bromophenyl)ethyl]amino}butan-1-ol typically involves the reaction of 3-bromophenylacetone with butylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Bromophenyl)ethyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to remove the bromine atom, yielding a dehalogenated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium iodide (NaI) in acetone for halogen exchange
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Dehalogenated amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-{[1-(3-Bromophenyl)ethyl]amino}butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(3-Bromophenyl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amine group can form hydrogen bonds and ionic interactions with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Physical Properties of Analogs
Key Observations:
- Substituent Influence : The 3-bromophenyl group in the target compound distinguishes it from Ethambutol (hydroxymethylpropyl) and 4-methoxyphenyl derivatives. Bromine’s electronegativity may enhance lipophilicity and receptor binding compared to methoxy or hydroxymethyl groups .
- Synthetic Yield : The analog in (35% yield) suggests challenges in synthesizing brominated aromatic intermediates, possibly due to steric hindrance or competing reactions .
Pharmacological and Functional Differences
Critical Findings:
- Antimicrobial Potential: The target compound’s brominated aromatic system may offer broader antimicrobial activity compared to Ethambutol, which is specific to tuberculosis .
- Solubility Trade-offs : Ethambutol’s hydroxymethyl group improves aqueous solubility, whereas the bromophenyl group in the target compound may reduce it, impacting bioavailability .
Thermodynamic and Physicochemical Properties
- Melting Points: The analog in (143–163°C) has a lower melting point than Ethambutol (199–201°C), likely due to reduced hydrogen bonding from the cyano and pyridinyl groups .
- IR Spectroscopy: The CN stretch at 2180 cm⁻¹ in ’s compound confirms the presence of a cyano group, absent in the target compound .
Biological Activity
2-{[1-(3-Bromophenyl)ethyl]amino}butan-1-ol, a compound characterized by its unique brominated phenethylamine structure, has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, mechanisms of action, and relevant findings from research studies.
Chemical Structure and Properties
The molecular formula of 2-{[1-(3-Bromophenyl)ethyl]amino}butan-1-ol is , with a molecular weight of approximately 270.17 g/mol. The compound features:
- A bromine atom attached to the phenyl ring, influencing its reactivity and biological interactions.
- A butanol moiety that contributes to its pharmacological properties.
- An amino group , which is critical for its interaction with biological targets.
The exact mechanism of action for 2-{[1-(3-Bromophenyl)ethyl]amino}butan-1-ol remains largely uncharacterized; however, it is hypothesized to interact with neurotransmitter systems similarly to other phenethylamine derivatives. Potential mechanisms include:
- Neurotransmitter Modulation : The compound may influence dopamine and serotonin pathways, affecting mood and cognitive functions.
- Receptor Binding : Possible interactions with adrenergic or serotonergic receptors could alter signal transduction pathways, impacting various physiological processes.
Biological Activity
Research indicates that 2-{[1-(3-Bromophenyl)ethyl]amino}butan-1-ol exhibits several biological activities:
- Antidepressant Effects : Preliminary studies suggest that compounds in this class may possess antidepressant properties due to their ability to modulate neurotransmitter levels.
- Antimicrobial Activity : Similar brominated phenethylamines have shown antimicrobial effects, suggesting potential applications in treating infections.
- Cytotoxicity : Some derivatives exhibit cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-{[1-(3-Bromophenyl)ethyl]amino}butan-1-ol:
| Study | Findings |
|---|---|
| BenchChem Study | Suggested that the presence of the bromine atom significantly influences the compound's reactivity and binding affinity to biological targets . |
| Pharmacological Review | Highlighted the potential for antidepressant and antimicrobial activities among structurally similar compounds . |
| Cytotoxicity Research | Identified cytotoxic effects in related phenethylamine derivatives against various cancer cell lines . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
